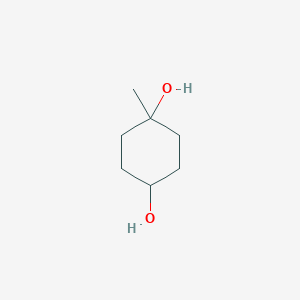

1-Methylcyclohexane-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZQSMBYXJWRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347218 | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-52-5, 124899-25-8, 124899-26-9 | |

| Record name | 1-Methyl-1,4-cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of cis-1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a representative method for the stereoselective synthesis of cis-1-methylcyclohexane-1,4-diol. This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis involves the stereoselective reduction of a key intermediate, 4-hydroxy-4-methylcyclohexanone.

Overview of the Synthetic Pathway

The synthesis of cis-1-methylcyclohexane-1,4-diol is achieved through a stereoselective reduction of the carbonyl group in 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent is critical to favor the formation of the cis isomer, where the newly formed hydroxyl group is on the same side of the ring as the existing tertiary hydroxyl group. Bulky hydride reagents are often employed to achieve high diastereoselectivity in the reduction of cyclic ketones.

Experimental Protocol: A Representative Method

While the specific experimental details from the primary literature by Bushweller et al. could not be accessed, the following is a representative protocol for the synthesis of cis-1-methylcyclohexane-1,4-diol based on established stereoselective reduction methodologies for substituted cyclohexanones.

Step 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone

A common precursor for the target diol is 4-hydroxy-4-methylcyclohexanone. This intermediate can be synthesized from commercially available starting materials.

Step 2: Stereoselective Reduction to cis-1-Methylcyclohexane-1,4-diol

This step focuses on the diastereoselective reduction of the ketone to yield the desired cis-diol.

Materials and Reagents:

-

4-Hydroxy-4-methylcyclohexanone

-

Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in tetrahydrofuran (THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-hydroxy-4-methylcyclohexanone in anhydrous THF. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: A 1.0 M solution of L-Selectride® in THF is added dropwise to the stirred solution of the ketone at a rate that maintains the internal temperature below -70 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of 3 M aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide at a temperature maintained below 0 °C.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of cis- and trans-1-methylcyclohexane-1,4-diol, is purified by column chromatography on silica gel to isolate the desired cis isomer.

Data Presentation

The following tables summarize key quantitative data for the compounds involved in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity (%) |

| 4-Hydroxy-4-methylcyclohexanone | C₇H₁₂O₂ | 128.17 | 17429-02-6 | >95 |

| cis-1-Methylcyclohexane-1,4-diol | C₇H₁₄O₂ | 130.18 | 124899-25-8 | >97[1] |

Table 2: Representative Reaction Parameters

| Parameter | Value |

| Reaction Temperature | -78 °C |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reducing Agent | Lithium tri-sec-butylborohydride (L-Selectride®) |

| Molar Ratio (Ketone:Reducing Agent) | 1 : 1.2 |

| Quenching Agents | 3 M NaOH, 30% H₂O₂ |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of cis-1-methylcyclohexane-1,4-diol.

Caption: Experimental workflow for the synthesis of cis-1-methylcyclohexane-1,4-diol.

Concluding Remarks

The stereoselective synthesis of cis-1-methylcyclohexane-1,4-diol is a crucial process for obtaining a key building block for various applications. The representative method outlined in this guide, employing a bulky hydride reducing agent, provides a reliable pathway to the desired cis isomer with high diastereoselectivity. Careful control of reaction conditions, particularly temperature, is essential for achieving optimal results. Further optimization of the reaction parameters and purification techniques may be necessary depending on the specific scale and purity requirements of the final product.

References

1-methylcyclohexane-1,4-diol chemical and physical properties

An In-depth Technical Guide to 1-methylcyclohexane-1,4-diol

This document provides a comprehensive overview of the chemical and physical properties of cis- and trans-1-methylcyclohexane-1,4-diol, along with detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a technical resource for professionals in research and development.

Core Chemical and Physical Properties

This compound (C₇H₁₄O₂) is a saturated cyclic diol that exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the hydroxyl and methyl groups relative to the cyclohexane ring significantly influences their physical properties.[1] While extensive experimental data is not widely published, the fundamental properties are summarized below.

Table 1: Summary of Chemical and Physical Properties

| Property | cis-1-methylcyclohexane-1,4-diol | trans-1-methylcyclohexane-1,4-diol | Reference |

| CAS Number | 124899-25-8 | 124899-26-9 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol | [1] |

| IUPAC Name | (1s,4s)-1-methylcyclohexane-1,4-diol | (1r,4r)-1-methylcyclohexane-1,4-diol | |

| Physical State | White Solid | Data Not Available | [3] |

| Melting Point | Data Not Available | Data Not Available | |

| Boiling Point | Data Not Available | Data Not Available | |

| Solubility | Data Not Available | Data Not Available | |

| Predicted XLogP3-AA | 0.4 | 0.4 | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Predicted Shift (δ, ppm) - cis Isomer | Predicted Shift (δ, ppm) - trans Isomer | Multiplicity |

| -CH ₃ (Methyl) | ~ 1.20 | ~ 1.15 | Singlet (s) |

| -CH -OH (Carbinol) | ~ 3.80 | ~ 3.65 | Multiplet (m) |

| -CH ₂- (Cyclohexane Ring) | 1.40 - 1.80 | 1.30 - 1.90 | Multiplet (m) |

| -OH (Hydroxyl) | Variable, 1.5 - 3.0 | Variable, 1.5 - 3.0 | Broad (br) |

Note: The cis isomer typically exhibits a more downfield carbinol proton shift due to the 1,4-diaxial interaction.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Assignment | Predicted Shift (δ, ppm) - cis Isomer | Predicted Shift (δ, ppm) - trans Isomer |

| -C H₃ (Methyl) | ~ 28-30 | ~ 26-28 |

| -C H-OH (Carbinol) | ~ 68-71 | ~ 66-69 |

| C -OH (Quaternary Carbinol) | ~ 70-72 | ~ 69-71 |

| -C H₂- (Cyclohexane Ring) | ~ 30-40 | ~ 32-42 |

Experimental Protocols

Synthesis of this compound via Reduction

This protocol details the synthesis of a mixture of cis- and trans-1-methylcyclohexane-1,4-diol from the corresponding ketone precursor, 4-hydroxy-4-methylcyclohexanone.[4][5]

Materials:

-

4-hydroxy-4-methylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxy-4-methylcyclohexanone in 100 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add 1.5 g of sodium borohydride to the cooled solution in small portions over 20 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.

-

Acidification: Acidify the mixture to pH ~6 by the dropwise addition of 1 M HCl.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude mixture of cis and trans diols can be purified and separated by flash column chromatography on silica gel.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized product.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Confirm the structure by comparing the obtained spectra with the predicted chemical shifts (Tables 2 & 3) and analyzing coupling patterns and integrations.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid product using a KBr pellet or of a thin film on a salt plate.

-

Look for a strong, broad absorption in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups, and C-H stretching absorptions around 2950-2850 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

-

Confirm the molecular weight by identifying the molecular ion peak (M⁺) or related ions (e.g., [M+H]⁺, [M+Na]⁺).

-

Visualization of Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

References

- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock [achemblock.com]

- 4. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of trans-1-methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of trans-1-methylcyclohexane-1,4-diol. Due to the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to provide a robust prediction of the spectral characteristics. This information is intended to aid researchers in the identification and characterization of this and similar molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for trans-1-methylcyclohexane-1,4-diol is summarized in the table below. These predictions are based on the known chemical shifts and coupling constants of similar cyclohexane derivatives. The trans configuration of the substituents leads to a chair conformation where the methyl and hydroxyl groups occupy axial and equatorial positions, respectively, to minimize steric strain. This conformation dictates the chemical environment and, consequently, the chemical shifts and coupling patterns of the ring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| -CH₃ | ~1.2 | Singlet | 3H | The methyl protons are a singlet as they have no adjacent protons. |

| -OH (at C1) | Variable (1.5-3.0) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

| -OH (at C4) | Variable (1.5-3.0) | Broad Singlet | 1H | Similar to the other hydroxyl proton, its chemical shift is variable. |

| H-4 (axial) | ~3.6 | Triplet of Triplets | 1H | This proton is coupled to the two axial and two equatorial protons on the adjacent carbons. |

| H-2, H-6 (axial) | ~1.4-1.6 | Multiplet | 2H | These protons are in a complex splitting environment, coupled to their geminal equatorial protons and the adjacent axial proton. |

| H-2, H-6 (equatorial) | ~1.8-2.0 | Multiplet | 2H | Deshielded relative to their axial counterparts due to their position. |

| H-3, H-5 (axial) | ~1.4-1.6 | Multiplet | 2H | Similar chemical environment to the H-2, H-6 axial protons. |

| H-3, H-5 (equatorial) | ~1.8-2.0 | Multiplet | 2H | Similar chemical environment to the H-2, H-6 equatorial protons. |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a compound such as trans-1-methylcyclohexane-1,4-diol.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid trans-1-methylcyclohexane-1,4-diol.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is recommended for good signal dispersion.

-

Ensure the spectrometer is properly tuned and shimmed for the solvent used to achieve optimal resolution.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is typically sufficient for most organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Visualization of Proton Couplings

The following diagram illustrates the key spin-spin coupling relationships between the protons in the chair conformation of trans-1-methylcyclohexane-1,4-diol.

Caption: Predicted ¹H-¹H spin-spin couplings in trans-1-methylcyclohexane-1,4-diol.

An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclohexane-1,4-diol, a disubstituted cyclohexane, exists as two non-enantiomeric stereoisomers: cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol. These diastereomers exhibit distinct physical and chemical properties owing to their different spatial arrangements. This guide provides a comprehensive overview of these stereoisomers, including their structural details, conformational analysis, synthesis, separation, and spectroscopic characterization, to support their application in research and drug development.

Introduction to Stereoisomerism in this compound

This compound (C₇H₁₄O₂) is a cyclic alcohol containing two stereocenters at the C1 and C4 positions. The presence of a methyl group at C1 and hydroxyl groups at C1 and C4 gives rise to two diastereomeric forms: cis and trans. In the cis isomer, the methyl and the hydroxyl group at C4 are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.

The stereochemistry significantly influences the molecule's three-dimensional shape, particularly its preferred chair conformations, which in turn dictates its physical properties, reactivity, and biological activity. Understanding the nuances of each stereoisomer is therefore critical for its application in fields such as medicinal chemistry and materials science.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the chair conformers of the cis and trans isomers of this compound is determined by the steric interactions of the substituents, particularly the 1,3-diaxial interactions.

cis-1-Methylcyclohexane-1,4-diol:

The cis isomer exists as a mixture of two rapidly interconverting chair conformers. In one conformer, the methyl group is axial and the C4-hydroxyl group is equatorial. In the other, the methyl group is equatorial and the C4-hydroxyl group is axial. The relative stability of these two conformers depends on the A-values (a measure of the steric strain) of the methyl and hydroxyl groups. Generally, the conformer with the bulkier group in the equatorial position is more stable.[1]

trans-1-Methylcyclohexane-1,4-diol:

The trans isomer also exists in two chair conformations. In one conformer, both the methyl group and the C4-hydroxyl group are in equatorial positions (diequatorial). In the other, both are in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form.[2]

Physical and Chemical Properties

| Property | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |

| Molecular Formula | C₇H₁₄O₂[3][4] | C₇H₁₄O₂[3] |

| Molecular Weight | 130.18 g/mol [3][4] | 130.18 g/mol [3] |

| CAS Number | 124899-25-8[3][4] | 124899-26-9[3] |

| Appearance | White solid[5] | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

Note: The lack of readily available experimental data highlights an opportunity for further research in the full characterization of these compounds.

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of cis- and trans-1-methylcyclohexane-1,4-diol can be approached through the stereocontrolled reduction of a suitable ketone precursor, such as 4-hydroxy-4-methylcyclohexanone. The choice of reducing agent can influence the stereochemical outcome.

Synthesis Workflow

Caption: A general workflow for the synthesis of the stereoisomers of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone (Intermediate)

Protocol 2: Stereoselective Reduction of 4-Hydroxy-4-methylcyclohexanone

The stereochemical outcome of the reduction of the ketone is dependent on the steric hindrance of the reducing agent.

-

For the synthesis of the cis-diol (axial attack): Reducing agents of smaller steric bulk, such as sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which in this case would result in the cis-diol as the major product.

-

For the synthesis of the trans-diol (equatorial attack): Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack due to steric hindrance, resulting in the axial alcohol and thus the trans-diol as the major product.

Protocol 3: Separation of cis and trans Isomers

Due to their different physical properties arising from their distinct shapes and polarities, the cis and trans diastereomers can be separated using standard laboratory techniques.

-

Column Chromatography: This is a common method for separating diastereomers. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent system of appropriate polarity) is crucial for achieving good separation.

-

Fractional Crystallization: This method can be employed if the two isomers have significantly different solubilities in a particular solvent. By carefully controlling the temperature, one isomer can be selectively crystallized out of the solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons will differ due to their different chemical environments in the two stereoisomers.

While specific experimental spectra for the title compounds were not found, general principles can be applied to predict the expected differences.

¹H NMR:

-

The proton on the carbon bearing the hydroxyl group (C4-H) is expected to have a different chemical shift and multiplicity in the cis and trans isomers due to its axial or equatorial orientation. An axial proton typically shows larger coupling constants to adjacent axial protons compared to an equatorial proton.

-

The methyl protons will also likely exhibit slightly different chemical shifts.

¹³C NMR:

-

The chemical shifts of the carbon atoms in the cyclohexane ring, particularly C1 and C4, are expected to differ between the two isomers.

Illustrative Spectroscopic Data (Hypothetical)

| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| cis | C4-H (axial): Broader multiplet, smaller J values. CH ₃: Singlet. | C1, C4, CH₃ and ring carbons will have distinct shifts. |

| trans | C4-H (equatorial): Sharper multiplet, larger J values. CH ₃: Singlet. | C1, C4, CH₃ and ring carbons will have shifts different from the cis isomer. |

Logical Relationships in Stereoisomer Analysis

Caption: Logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Conclusion

The cis and trans stereoisomers of this compound are distinct chemical entities with different conformational preferences and, consequently, different physical and spectroscopic properties. While detailed experimental data for these specific compounds are sparse in the public domain, established principles of stereochemistry and conformational analysis provide a strong framework for their synthesis, separation, and characterization. This technical guide serves as a foundational resource for researchers and professionals, highlighting the key aspects of these stereoisomers and identifying areas where further experimental investigation is warranted. The methodologies and principles outlined herein are crucial for the successful utilization of these compounds in drug discovery and other advanced applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Draw most stable conformation of trans-1 4-dimethylcyclohexane. [doubtnut.com]

- 3. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Cis-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-25-8 | AChemBlock [achemblock.com]

Technical Guide: 1-Methylcyclohexane-1,4-diol for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylcyclohexane-1,4-diol, a versatile building block with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers the compound's chemical identity, physicochemical properties, detailed synthesis protocols, safety information, and its role in targeted protein degradation. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a cycloaliphatic diol existing as two primary stereoisomers: cis and trans. The stereochemistry of the hydroxyl groups significantly influences the molecule's three-dimensional shape and its utility in specific applications.

| Property | cis-1-Methylcyclohexane-1,4-diol | trans-1-Methylcyclohexane-1,4-diol |

| CAS Number | 124899-25-8[1] | 89794-52-5, 124899-26-9[2] |

| Molecular Formula | C₇H₁₄O₂[1] | C₇H₁₄O₂[2] |

| Molecular Weight | 130.18 g/mol [1][3] | 130.18 g/mol [3] |

| IUPAC Name | cis-1-methylcyclohexane-1,4-diol | trans-1-methylcyclohexane-1,4-diol |

| Melting Point | Not available | 81-84 °C[3] |

| Boiling Point | Predicted: Not available | Predicted: Not available |

| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents. |

| Appearance | Typically a white to off-white solid. | Typically a white to off-white solid. |

| Primary Application | Building block for Protein Degrader molecules (PROTACs).[1] | Building block for organic synthesis. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of 4-hydroxy-4-methylcyclohexanone. The stereochemical outcome of the reaction (cis vs. trans diol) can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocol: Reduction of 4-Hydroxy-4-methylcyclohexanone

This protocol describes a general procedure for the synthesis of this compound. The ratio of cis to trans isomers in the final product may vary.

Materials:

-

4-hydroxy-4-methylcyclohexanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or Diethyl ether/Tetrahydrofuran (for LiAlH₄)

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-4-methylcyclohexanone in a suitable solvent (e.g., methanol for NaBH₄ reduction) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M HCl to neutralize the excess reducing agent and adjust the pH.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.

-

Characterization: Characterize the purified isomers using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Application in Targeted Protein Degradation: PROTACs

cis-1-Methylcyclohexane-1,4-diol is a valuable building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The rigid and defined stereochemistry of the cyclohexane ring in this compound makes it an attractive component for the linker in PROTAC design. The linker's length and rigidity are critical for the proper orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation of the POI.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation.

Safety Information

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its distinct stereoisomers, serves as a crucial building block in organic synthesis and has emerged as a key component in the innovative field of targeted protein degradation. Its incorporation into PROTAC linkers allows for the precise spatial orientation of the target protein and E3 ligase, which is fundamental for efficient protein degradation. This technical guide provides essential information for researchers to effectively utilize this compound in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Physical Properties of 1-methyl-1,4-cyclohexanediol

For distribution among researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical properties of 1-methyl-1,4-cyclohexanediol (C₇H₁₄O₂), a substituted diol of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide incorporates computed values and data from the parent compound, 1,4-cyclohexanediol, for comparative purposes. This guide details standard experimental protocols for the determination of these properties.

Core Physical and Chemical Properties

1-methyl-1,4-cyclohexanediol is a cycloaliphatic diol. Its structure, featuring two hydroxyl groups and a methyl substituent on a cyclohexane ring, allows for the existence of cis and trans stereoisomers, which can influence its physical properties. The majority of available data does not distinguish between these isomers, except where noted.

Data Presentation: Summary of Physical Properties

| Property | Value (1-methyl-1,4-cyclohexanediol) | Value (1,4-cyclohexanediol - for comparison) | Data Type |

| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O₂ | - |

| Molecular Weight | 130.18 g/mol [1][2][3] | 116.16 g/mol [4][5] | Calculated |

| CAS Number | 89794-52-5 (isomer)[1] | 556-48-9 (mixture of isomers)[6] | - |

| 124899-25-8 (cis-isomer)[1] | 931-71-5 (cis-isomer)[7] | ||

| Melting Point | Data not available | 98-100 °C[6] | Experimental |

| Boiling Point | Data not available | 150 °C at 20 mmHg[6][8] | Experimental |

| Solubility | Data not available | Highly soluble in water[8] | Experimental |

| XLogP3 | 0.4[1] | 0.2[5] | Computed |

| Topological Polar Surface Area | 40.5 Ų[1] | 40.5 Ų[5] | Computed |

| Hydrogen Bond Donor Count | 2[1] | 2[5] | Computed |

| Hydrogen Bond Acceptor Count | 2[1] | 2[5] | Computed |

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of 1-methyl-1,4-cyclohexanediol follows a standard workflow in organic chemistry. A potential synthetic route involves the reaction of a Grignard reagent with 4-hydroxycyclohexanone, followed by purification and analysis. The logical progression from synthesis to characterization is outlined in the diagram below.

Caption: General experimental workflow from synthesis to final characterization.

Experimental Protocols

The following sections describe standard methodologies for determining the key physical properties of a solid diol like 1-methyl-1,4-cyclohexanediol.

The melting point is a crucial indicator of purity.[9] A sharp melting range (typically < 2 °C) is characteristic of a pure compound.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.[10]

-

Procedure (Capillary Method):

-

Ensure the sample is completely dry and finely powdered. If necessary, pulverize the crystals using a mortar and pestle.[9][11]

-

Load a small amount (2-3 mm height) of the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the sample pile.[11]

-

Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube.[9][11]

-

Place the capillary tube into the heating block of the apparatus.[11]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[9]

-

Allow the apparatus to cool, then perform a second, careful determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[11]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

-

While 1-methyl-1,4-cyclohexanediol is expected to be a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The capillary method is suitable for small sample volumes.[12][13]

-

Apparatus: Thiele tube or a small test tube, thermometer, capillary tube (sealed at one end), and a heating bath (e.g., mineral oil).[12][13]

-

Procedure:

-

Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.[13]

-

Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]

-

Place a capillary tube, with its sealed end up, into the sample.[12]

-

Immerse the assembly in a heating bath (Thiele tube), ensuring the rubber band is above the oil level.[12]

-

Heat the apparatus gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Continue heating until a rapid and continuous stream of bubbles is observed.[13]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][13]

-

Record the atmospheric pressure at which the measurement was taken.

-

NMR provides detailed information about the molecular structure. A ¹H NMR spectrum for cis-1-methyl-1,4-cyclohexanediol is available, confirming its structural features.[14]

-

Sample Preparation:

-

Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[15]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.

-

The final sample height in the NMR tube should be sufficient to cover the instrument's RF coil (typically around 4 cm).[16]

-

Cap the NMR tube and label it appropriately.[15]

-

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a diol, characteristic broad peaks for O-H stretching are expected.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[17]

-

Transfer the fine, homogeneous powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[17]

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet should be collected first.[18]

-

-

Sample Preparation (ATR Method):

-

Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid powder directly onto the ATR crystal.[17]

-

Apply pressure using the device's anvil to ensure good contact between the sample and the crystal.[17]

-

Collect the spectrum directly. This method requires minimal sample preparation.[18]

-

MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

-

Sample Introduction: The sample can be introduced via various methods depending on its volatility and thermal stability.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is injected into a gas chromatograph, which separates it from impurities before it enters the mass spectrometer. This is a common method for analyzing alcohols and diols.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.

-

-

Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. For 1-methyl-1,4-cyclohexanediol, the predicted monoisotopic mass is 130.09938 Da.[1][19]

References

- 1. 1-Methylcyclohexane-1,4-diol | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,4-cyclohexanediol | C7H14O2 | CID 13794647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2-cyclohexanediol | C7H14O2 | CID 140540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 1,4-Cyclohexanediol | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-シクロヘキサンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. chembk.com [chembk.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. 1,4-Cyclohexanediol, 1-Methyl-, cis-(124899-25-8) 1H NMR spectrum [chemicalbook.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. depts.washington.edu [depts.washington.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sampling Techniques for FTIR Spectroscopy - JASCO [jascoinc.com]

- 19. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Analysis of 1-methylcyclohexane-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-methylcyclohexane-1,4-diol, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It offers detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), enabling researchers to effectively characterize this compound.

Introduction

This compound (C₇H₁₄O₂) is a saturated cyclic diol with a molecular weight of approximately 130.18 g/mol .[1] It exists as two primary stereoisomers, cis and trans, which exhibit distinct physical and spectroscopic properties. The structural elucidation of these isomers is critical for their application in various research and development fields, including as building blocks in drug discovery. Spectroscopic techniques are the primary methods for confirming the structure and stereochemistry of these molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of both cis- and trans-1-methylcyclohexane-1,4-diol. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted δ (ppm) - cis isomer | Predicted δ (ppm) - trans isomer | Multiplicity |

| -CH₃ | ~1.2 | ~1.1 | s |

| -OH (at C1) | Variable (1.5-3.0) | Variable (1.5-3.0) | s (br) |

| -OH (at C4) | Variable (1.5-3.0) | Variable (1.5-3.0) | s (br) |

| -CH- (at C4) | ~3.8 | ~3.5 | m |

| Cyclohexyl -CH₂- | 1.4-1.9 | 1.3-2.0 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted δ (ppm) - cis isomer | Predicted δ (ppm) - trans isomer |

| C1 | ~70 | ~71 |

| C4 | ~68 | ~65 |

| -CH₃ | ~25 | ~24 |

| Cyclohexyl -CH₂- | 25-40 | 25-40 |

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3600-3200 (broad) |

| C-H Stretch (alkane) | 3000-2850 |

| C-O Stretch (alcohol) | 1150-1050 |

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragmentation | Predicted m/z |

| [M]⁺ | 130 |

| [M-H₂O]⁺ | 112 |

| [M-CH₃]⁺ | 115 |

| [M-H₂O-CH₃]⁺ | 97 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of cyclic diols and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds or longer.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or adducts like [M+H]⁺ or [M+Na]⁺). Analyze the fragmentation pattern to identify characteristic losses, such as the loss of water ([M-18]⁺) and a methyl group ([M-15]⁺), which are common for alcohols.[3][4][5][6]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic information.

Conclusion

The spectroscopic analysis of this compound provides a detailed understanding of its molecular structure and stereochemistry. While direct experimental data is not widely available, a combination of predicted spectral data and established analytical protocols offers a robust framework for the characterization of this compound. By employing NMR, IR, and Mass Spectrometry, researchers can confidently identify and differentiate the cis and trans isomers, which is essential for its application in drug development and other scientific endeavors.

References

- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-methylcyclohexane-1,4-diol in Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methylcyclohexane-1,4-diol. Due to a lack of specific publicly available quantitative data, this document outlines the theoretical solubility profile based on the compound's molecular structure. It further presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various organic solvents using the isothermal equilibrium method. This guide is intended to serve as a foundational resource for researchers in pharmaceutical development and organic chemistry, enabling them to establish the solubility parameters of this compound for applications in synthesis, formulation, and purification.

Introduction: Physicochemical Properties and Predicted Solubility

This compound (C₇H₁₄O₂) is a cyclic alcohol containing a cyclohexane ring substituted with one methyl group and two hydroxyl (-OH) groups. The presence of two polar hydroxyl groups allows for hydrogen bonding, suggesting that it will exhibit some solubility in polar solvents. Conversely, the nonpolar cyclohexane backbone and the methyl group contribute to its lipophilic character, indicating solubility in non-polar organic solvents as well. The interplay between these polar and non-polar features will govern its solubility profile across a range of organic solvents. Generally, it is anticipated that this compound will be soluble in polar protic and aprotic solvents, with decreasing solubility in non-polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. To facilitate research and provide a practical reference, the following table presents illustrative solubility data. This data is hypothetical but is based on the expected behavior of a diol with a similar structure and molecular weight. Researchers are strongly encouraged to determine experimental values for their specific applications.

Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent Class | Solvent | Polarity Index | Illustrative Solubility ( g/100 mL) |

| Alcohols | Methanol | 5.1 | > 20.0 |

| Ethanol | 4.3 | > 15.0 | |

| Isopropanol | 3.9 | ~ 10.0 | |

| Ketones | Acetone | 5.1 | > 18.0 |

| Methyl Ethyl Ketone | 4.7 | ~ 12.0 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | ~ 8.0 |

| Diethyl Ether | 2.8 | ~ 2.5 | |

| Esters | Ethyl Acetate | 4.4 | ~ 7.0 |

| Halogenated | Dichloromethane | 3.1 | ~ 3.0 |

| Chloroform | 4.1 | ~ 4.5 | |

| Aromatic | Toluene | 2.4 | < 1.0 |

| Alkanes | Hexane | 0.1 | < 0.1 |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The isothermal equilibrium method, followed by gravimetric analysis, is a reliable and widely used technique.[1][2][3]

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with PTFE-lined screw caps

-

Calibrated pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of a specific organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to permit the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant from each vial using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporating dish containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the solute's melting point may be used.

-

Once all the solvent has been removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solution transferred (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

To convert to g/100 mL, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium solubility determination protocol is illustrated below.

Figure 1. Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on the Thermodynamic Stability of 1-Methylcyclohexane-1,4-diol Isomers

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the stereoisomers of 1-methylcyclohexane-1,4-diol. The relative stabilities of the cis and trans isomers, and their respective chair conformations, are evaluated through the principles of conformational analysis. By applying the concept of A-values to quantify steric strain, primarily from 1,3-diaxial interactions, we predict the energy differences between conformers and the overall thermodynamic preference between the isomers. This guide includes a quantitative summary of these energy differences, detailed theoretical and generalized experimental protocols for their determination, and visualizations of the conformational equilibria and experimental workflows to support researchers in stereochemical analysis and synthesis design.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The three-dimensional structure of cyclic molecules is fundamental to their reactivity, biological activity, and physical properties. For cyclohexane derivatives, the chair conformation is the most stable arrangement, minimizing both angle strain and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.[2]

The thermodynamic stability of a particular isomer or conformer is determined by the magnitude of its steric interactions. In substituted cyclohexanes, the most significant destabilizing factor is the 1,3-diaxial interaction—a steric repulsion between an axial substituent and the axial hydrogens on the same face of the ring.[3][4] The energy associated with this strain is quantified by the conformational free energy, or "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[5][6] For multi-substituted systems, A-values are largely additive, allowing for a robust estimation of the relative stability of different stereoisomers.[5][7]

This guide focuses on the isomers of this compound, analyzing the interplay between the methyl and hydroxyl substituents at the C1 and C4 positions to determine the most thermodynamically stable configurations.

Isomers and Conformational Equilibria of this compound

This compound exists as two diastereomers: cis and trans. Each of these isomers exists as an equilibrium of two interconverting chair conformations.

-

cis-1-Methylcyclohexane-1,4-diol : In the cis isomer, the methyl and hydroxyl groups are on the same face of the cyclohexane ring. In a 1,4-substitution pattern, this necessitates that one group is axial and the other is equatorial.[1] Ring flipping interconverts these positions.

-

trans-1-Methylcyclohexane-1,4-diol : In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This allows for both groups to be either axial (diaxial) or equatorial (diequatorial).[1]

The following diagram illustrates the conformational equilibria for both the cis and trans isomers.

Quantitative Analysis of Thermodynamic Stability

The relative thermodynamic stability of each conformer can be estimated by summing the A-values of its axial substituents. The A-value represents the energy cost of placing a substituent in the axial position.[2]

These values are used to calculate the total steric strain for each of the four conformers described above. A higher total strain energy corresponds to lower thermodynamic stability.

Stability of cis Isomers

For the cis isomer, one substituent must be axial.

-

Conformer A (1-Me axial, 4-OH equatorial): The axial methyl group introduces steric strain.

-

Strain Energy = A-value(CH₃) = 1.74 kcal/mol

-

-

Conformer B (1-Me equatorial, 4-OH axial): The axial hydroxyl group introduces steric strain.

-

Strain Energy = A-value(OH) = 0.87 kcal/mol

-

Stability of trans Isomers

For the trans isomer, the substituents can be either both equatorial or both axial.

-

Conformer C (1-Me equatorial, 4-OH equatorial): There are no axial substituents, and therefore no significant 1,3-diaxial interactions. This is the ground state against which others are compared.

-

Strain Energy = 0 kcal/mol

-

-

Conformer D (1-Me axial, 4-OH axial): Both groups are axial, leading to significant steric strain. The total strain is the sum of their A-values.

-

Strain Energy = A-value(CH₃) + A-value(OH) = 1.74 + 0.87 = 2.61 kcal/mol

-

Overall Thermodynamic Stability: cis vs. trans

To determine which isomer is more stable, we compare the energy of the most stable conformer of each.

-

Most stable cis conformer (Conformer B): Strain Energy = 0.87 kcal/mol

-

Most stable trans conformer (Conformer C): Strain Energy = 0 kcal/mol

The Gibbs free energy difference between the two isomers is ΔG° = 0.87 kcal/mol.

Data Summary

The calculated strain energies and energy differences are summarized in the table below.

| Isomer | Conformer | Substituent Positions (1-Me, 4-OH) | Calculated Strain Energy (kcal/mol) | ΔG° relative to most stable conformer (kcal/mol) |

| trans | C | Equatorial, Equatorial | 0.00 | 0.00 |

| cis | B | Equatorial, Axial | 0.87 | 0.87 |

| cis | A | Axial, Equatorial | 1.74 | 1.74 |

| trans | D | Axial, Axial | 2.61 | 2.61 |

Methodologies for Stability Determination

While the theoretical analysis above provides a strong prediction, experimental and computational methods are required for definitive quantification.

Experimental Protocol: Isomer Equilibration

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations.

Objective: To equilibrate a sample of this compound and determine the equilibrium constant (K_eq) between the cis and trans isomers.

Materials:

-

A sample of this compound (either isomer or a mixture).

-

A suitable solvent (e.g., isopropanol).

-

A catalyst for equilibration (e.g., a strong acid like H₂SO₄ or a base like sodium isopropoxide).

-

Quenching agent (e.g., aqueous sodium bicarbonate for an acid catalyst).

-

Apparatus for heating under reflux with an inert atmosphere (e.g., nitrogen or argon).

-

Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer and/or Gas Chromatograph (GC).

Procedure:

-

Reaction Setup: A known quantity of the diol isomer mixture is dissolved in the solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Catalysis: A catalytic amount of the acid or base is added. The choice of catalyst facilitates epimerization at one of the carbon centers bearing a hydroxyl group, allowing the isomers to interconvert.

-

Equilibration: The mixture is heated to a constant, known temperature (e.g., 80 °C) and stirred for a sufficient period to ensure equilibrium is reached. The time required should be determined by taking aliquots periodically and analyzing them until the isomer ratio is constant.

-

Quenching and Workup: The reaction is cooled, and the catalyst is neutralized. The product is then extracted from the solvent, dried, and concentrated.

-

Analysis: The final isomer ratio (trans/cis) is precisely measured using ¹H NMR spectroscopy (by integrating distinct, well-resolved signals for each isomer) or GC (by measuring peak areas).

-

Calculation: The equilibrium constant is calculated as K_eq = [trans] / [cis]. The standard Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.[8][9]

Computational Chemistry Protocol

Modern computational methods can accurately predict the energies of different conformers.

Objective: To calculate the relative energies of the cis and trans isomers of this compound using quantum mechanics.

Methodology:

-

Structure Generation: Build 3D models of all four relevant conformers (A, B, C, and D).

-

Conformational Search (Optional but Recommended): Perform a systematic conformational search for each isomer to ensure the lowest energy chair conformations have been identified.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).[10]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformer of the cis isomer and the trans isomer to determine the ΔG° of isomerization.

Conclusion

Based on the foundational principles of conformational analysis and the additivity of A-values, this guide establishes a clear hierarchy of stability for the isomers of this compound. The trans isomer is predicted to be thermodynamically more stable than the cis isomer by approximately 0.87 kcal/mol . This stability arises from its ability to adopt a diequatorial chair conformation, which minimizes destabilizing 1,3-diaxial steric interactions. The methodologies outlined provide a robust framework for both the theoretical prediction and experimental validation of these stability differences, offering valuable guidance for professionals in chemical synthesis and drug design where stereochemical control is paramount.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for 1-Methylcyclohexane-1,4-diol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexane-1,4-diol is a versatile building block in organic synthesis, offering a robust cyclohexane scaffold with two hydroxyl functionalities. Its stereochemistry and the presence of a tertiary alcohol at the C1 position, alongside a secondary alcohol at the C4 position, provide opportunities for regioselective and stereoselective transformations. These characteristics make it a valuable precursor for the synthesis of a variety of organic molecules, including biologically active compounds and natural product analogs. This document provides detailed application notes and protocols for the utilization of this compound in key organic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, characterization, and safety considerations.

Table 1: Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89794-52-5 (unspecified stereochemistry) |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in polar organic solvents |

Application Note 1: Synthesis of Saturated N-Heterocycles via Intramolecular Cyclization

The diol functionality of this compound makes it a suitable precursor for the synthesis of saturated nitrogen-containing heterocycles. One common strategy involves the conversion of the hydroxyl groups into good leaving groups, followed by intramolecular nucleophilic substitution with an amine. A representative transformation is the synthesis of a bicyclic oxazepane derivative, a seven-membered heterocycle with two heteroatoms, which is a scaffold found in some psychoactive pharmaceuticals.[2] While the specific example involves a sugar-derived diol, the methodology is directly applicable to this compound.

Experimental Workflow:

Caption: General workflow for the synthesis of N-heterocycles.

Protocol: Synthesis of a N-Substituted 7-Methyl-7-aza-6-oxabicyclo[3.2.2]nonane

This protocol is adapted from a general procedure for the intramolecular cyclization of diols.[2]

Materials:

-

cis-1-Methylcyclohexane-1,4-diol

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous pyridine

-

Primary amine (e.g., benzylamine)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1-methylcyclohexane-1,4-diol (1.0 eq) in anhydrous pyridine at 0 °C. To this solution, add methanesulfonyl chloride (2.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Work-up 1: Quench the reaction by the slow addition of ice-cold water. Extract the mixture with dichloromethane (3 x volumes). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimesylate.

-